molecular formula C13H27NO3 B15313795 Tert-butyl hexyl(2-hydroxyethyl)carbamate

Tert-butyl hexyl(2-hydroxyethyl)carbamate

Cat. No.: B15313795
M. Wt: 245.36 g/mol
InChI Key: AVMHKBPHSVJXNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl hexyl(2-hydroxyethyl)carbamate typically involves the reaction of monoethanolamine with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as sodium bicarbonate and a solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by standard workup procedures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl hexyl(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of tert-butyl hexyl(2-hydroxyethyl)carbamate involves its role as a protected amine. The tert-butyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)ethanolamine
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • Boc-2-aminoethanol
  • Boc-glycinol

Uniqueness

Tert-butyl hexyl(2-hydroxyethyl)carbamate is unique due to its specific structure, which provides both a protected amine and a hydroxyl group. This dual functionality makes it a versatile reagent in organic synthesis, allowing for selective reactions and the formation of complex molecules. Its solubility in various solvents and stability under different reaction conditions further enhance its utility in scientific research and industrial applications .

Properties

Molecular Formula

C13H27NO3

Molecular Weight

245.36 g/mol

IUPAC Name

tert-butyl N-hexyl-N-(2-hydroxyethyl)carbamate

InChI

InChI=1S/C13H27NO3/c1-5-6-7-8-9-14(10-11-15)12(16)17-13(2,3)4/h15H,5-11H2,1-4H3

InChI Key

AVMHKBPHSVJXNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCO)C(=O)OC(C)(C)C

Origin of Product

United States

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